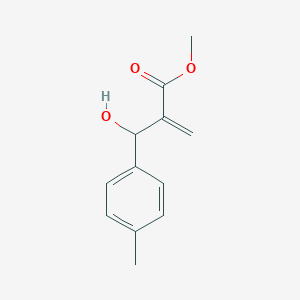
Methyl 2-(hydroxy(p-tolyl)methyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(hydroxy(p-tolyl)methyl)acrylate, also known as MHPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. MHPMA is a derivative of acrylic acid and is synthesized using a specific method that involves the reaction of p-tolualdehyde and methyl acrylate.
Applications De Recherche Scientifique
Methyl 2-(hydroxy(p-tolyl)methyl)acrylate has various potential applications in scientific research, including its use as a monomer in the synthesis of polymers, as a starting material for the preparation of pharmaceuticals, and as a reagent in organic synthesis. Methyl 2-(hydroxy(p-tolyl)methyl)acrylate can also be used as a ligand in coordination chemistry, where it can form complexes with metal ions. Additionally, Methyl 2-(hydroxy(p-tolyl)methyl)acrylate has been studied for its potential use in the development of drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of Methyl 2-(hydroxy(p-tolyl)methyl)acrylate is not fully understood, but it is believed to act as a reactive intermediate in various chemical reactions. Methyl 2-(hydroxy(p-tolyl)methyl)acrylate can undergo polymerization reactions to form polymers, which can have various properties such as elasticity, strength, and thermal stability. Methyl 2-(hydroxy(p-tolyl)methyl)acrylate can also undergo reactions with other compounds to form new chemical compounds, which can have potential applications in various fields.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 2-(hydroxy(p-tolyl)methyl)acrylate have not been extensively studied. However, it is known that Methyl 2-(hydroxy(p-tolyl)methyl)acrylate can cause irritation to the skin, eyes, and respiratory tract if it is inhaled or comes into contact with these areas. Methyl 2-(hydroxy(p-tolyl)methyl)acrylate is also a potential allergen and can cause allergic reactions in sensitive individuals.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(hydroxy(p-tolyl)methyl)acrylate has several advantages for use in lab experiments, including its high purity, stability, and ease of handling. Methyl 2-(hydroxy(p-tolyl)methyl)acrylate can also be easily synthesized using a simple and straightforward method. However, one limitation of using Methyl 2-(hydroxy(p-tolyl)methyl)acrylate in lab experiments is its potential toxicity and irritancy, which requires careful handling and disposal procedures.
Orientations Futures
There are several future directions for the research and development of Methyl 2-(hydroxy(p-tolyl)methyl)acrylate. One potential direction is the synthesis of new Methyl 2-(hydroxy(p-tolyl)methyl)acrylate derivatives with improved properties for use in various applications such as drug delivery and materials science. Another direction is the study of the mechanism of action of Methyl 2-(hydroxy(p-tolyl)methyl)acrylate and its potential applications in various chemical reactions. Additionally, the development of new methods for the synthesis and purification of Methyl 2-(hydroxy(p-tolyl)methyl)acrylate could lead to improved efficiency and cost-effectiveness in its use.
Méthodes De Synthèse
The synthesis of Methyl 2-(hydroxy(p-tolyl)methyl)acrylate involves the reaction of p-tolualdehyde and methyl acrylate in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through a condensation reaction, where the aldehyde group of p-tolualdehyde reacts with the carbonyl group of methyl acrylate to form a carbon-carbon double bond. The resulting product is Methyl 2-(hydroxy(p-tolyl)methyl)acrylate, which can be purified and isolated using various methods such as distillation, recrystallization, or chromatography.
Propriétés
Numéro CAS |
115240-91-0 |
|---|---|
Nom du produit |
Methyl 2-(hydroxy(p-tolyl)methyl)acrylate |
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 2-[hydroxy-(4-methylphenyl)methyl]prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-8-4-6-10(7-5-8)11(13)9(2)12(14)15-3/h4-7,11,13H,2H2,1,3H3 |
Clé InChI |
HCEAAUGYFOIOEH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C(=C)C(=O)OC)O |
SMILES canonique |
CC1=CC=C(C=C1)C(C(=C)C(=O)OC)O |
Synonymes |
2-(HYDROXY-P-TOLYL-METHYL)-ACRYLIC ACID METHYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



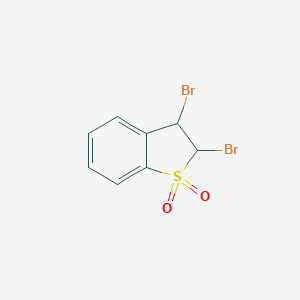
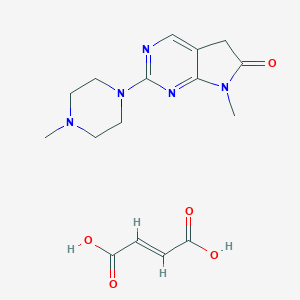
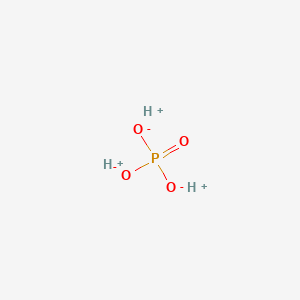
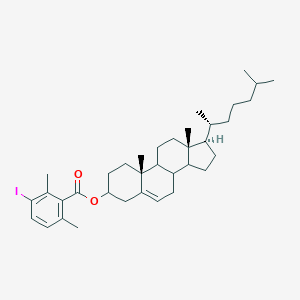
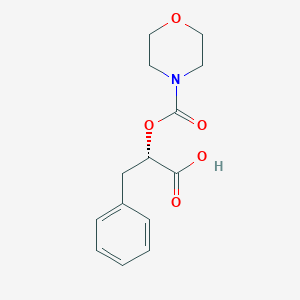


![3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B55784.png)
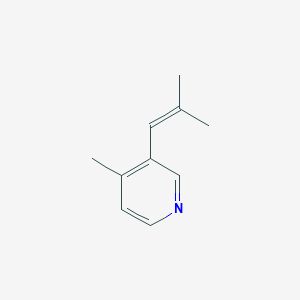



![3-(4-Fluorophenyl)pyrido[3,4-e][1,2,4]triazine](/img/structure/B55794.png)
![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B55797.png)